molecular formula C20H20N2O3S B14985743 2-(2-methoxyphenoxy)-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}acetamide

2-(2-methoxyphenoxy)-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}acetamide

Cat. No.: B14985743
M. Wt: 368.5 g/mol
InChI Key: VAFFVUSPRYNXHU-UHFFFAOYSA-N
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Description

2-(2-methoxyphenoxy)-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a methoxyphenoxy group, a thiazolyl group, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenoxy)-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}acetamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Attachment of the Methylphenyl Group: The methylphenyl group can be introduced through a Friedel-Crafts alkylation reaction.

    Formation of the Methoxyphenoxy Group: The methoxyphenoxy group can be synthesized through the reaction of 2-methoxyphenol with an appropriate halide.

    Coupling Reactions: The final step involves coupling the synthesized intermediates through amide bond formation, typically using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenoxy)-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol group.

    Reduction: The amide bond can be reduced to form an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like hydroxide or alkoxide ions can be used for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of 2-(2-hydroxyphenoxy)-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}acetamide.

    Reduction: Formation of 2-(2-methoxyphenoxy)-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}ethylamine.

    Substitution: Formation of various substituted derivatives depending on the substituents introduced.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features, which may interact with biological targets.

    Materials Science: The compound can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.

    Industrial Applications: The compound can be used in the synthesis of other complex molecules or as a precursor in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenoxy)-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}acetamide depends on its specific application:

    Biological Targets: The compound may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.

    Molecular Pathways: It may modulate signaling pathways, such as those involving kinases or transcription factors, thereby affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-(2-hydroxyphenoxy)-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}acetamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    2-(2-methoxyphenoxy)-N-{[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methyl}acetamide: Similar structure but with a chlorophenyl group instead of a methylphenyl group.

Uniqueness

2-(2-methoxyphenoxy)-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}acetamide is unique due to the combination of its functional groups, which may confer specific properties such as enhanced binding affinity to biological targets or unique reactivity in chemical reactions.

Properties

Molecular Formula

C20H20N2O3S

Molecular Weight

368.5 g/mol

IUPAC Name

2-(2-methoxyphenoxy)-N-[[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl]acetamide

InChI

InChI=1S/C20H20N2O3S/c1-14-7-9-15(10-8-14)20-22-16(13-26-20)11-21-19(23)12-25-18-6-4-3-5-17(18)24-2/h3-10,13H,11-12H2,1-2H3,(H,21,23)

InChI Key

VAFFVUSPRYNXHU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CS2)CNC(=O)COC3=CC=CC=C3OC

Origin of Product

United States

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